4-(Dimethylamino)biphenyl
Overview
Description
4-(Dimethylamino)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It consists of a biphenyl core with a dimethylamino group attached to the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis, material science, and as a precursor for more complex chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions often involve heating the mixture to around 80-100°C for several hours .
Another method involves the direct amination of biphenyl using dimethylamine in the presence of a suitable catalyst. This reaction can be carried out under mild conditions, typically at room temperature, and may require a solvent such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)biphenyl undergoes various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents at low temperatures.
Major Products
Oxidation: N-oxide derivatives
Reduction: Corresponding amine
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Scientific Research Applications
4-(Dimethylamino)biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)biphenyl involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. This property is useful for imaging and studying biological processes .
In chemical reactions, the dimethylamino group can participate in various interactions, including hydrogen bonding and electron donation. These interactions can influence the reactivity and selectivity of the compound in different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but contains an aldehyde group instead of a biphenyl core.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group and is used in various pharmaceutical and cosmetic applications.
4-(Dimethylamino)phenol: Contains a hydroxyl group and is used in the synthesis of dyes and pigments.
Uniqueness
4-(Dimethylamino)biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to other similar compounds. This structural feature enhances its utility in various applications, including material science and organic synthesis. Additionally, the presence of the dimethylamino group imparts unique electronic properties, making it valuable in the development of new materials and chemical entities .
Properties
IUPAC Name |
N,N-dimethyl-4-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCPXOQAYQJEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150531 | |
Record name | 4-(Dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-79-7 | |
Record name | N,N-Dimethyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Dimethylamino)biphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Dimethylamino)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(DIMETHYLAMINO)BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLP3X8PS7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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